Isovaline, 3-fluoro-, (R*,R*)- (9CI)
Description
Isovaline, 3-fluoro-, (R,R)- (9CI) is a fluorinated derivative of isovaline, a non-proteinogenic amino acid first identified in the Murchison meteorite . The parent compound, isovaline (α-amino-β-methylpentanoic acid), is notable for its racemic mixture in extraterrestrial samples and its resistance to UV radiation and decarboxylation under Mars-like conditions . The 3-fluoro modification introduces a fluorine atom at the β-carbon, likely altering its electronic properties, metabolic stability, and interactions with biological targets.
However, its fluorinated side chain may confer unique pharmacokinetic properties, such as enhanced lipophilicity or resistance to enzymatic degradation .
Properties
CAS No. |
122008-09-7 |
|---|---|
Molecular Formula |
C5H10FNO2 |
Molecular Weight |
135.138 |
IUPAC Name |
(2S,3S)-2-amino-3-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-3(6)5(2,7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-,5+/m0/s1 |
InChI Key |
QWJRVLSGBHODPU-WVZVXSGGSA-N |
SMILES |
CC(C(C)(C(=O)O)N)F |
Synonyms |
Isovaline, 3-fluoro-, (R*,R*)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological Activity
- Anti-Epileptic Effects: Isovaline attenuates seizure-like events via non-synaptic modulation of hippocampal interneurons, unlike GABAB receptor agonists . The 3-fluoro variant’s activity remains uncharacterized but may exhibit biased agonism due to fluorine’s electronegativity .
- Stability and Environmental Resistance: Isovaline and α-aminoisobutyric acid are more resistant to UV degradation than glycine in Mars-like environments, attributed to α-carbon substitution . Fluorination at the β-carbon (as in 3-fluoro-isovaline) could further enhance photostability, though experimental validation is needed .
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